molecular formula C13H20ClNO3 B3161843 4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride CAS No. 87330-20-9

4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride

Cat. No.: B3161843
CAS No.: 87330-20-9
M. Wt: 273.75
InChI Key: KSDLTDFDZBXVGZ-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable reagent in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride typically involves multiple steps, starting with the reaction of 3-ethoxybenzaldehyde with 2-chloroethanol to form the intermediate 3-ethoxy-4-(2-hydroxyethoxy)benzaldehyde. This intermediate is then reacted with dimethylamine to introduce the dimethylamino group, followed by the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of various substituted benzaldehydes and ethers.

Scientific Research Applications

4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its applications extend to the development of new drugs, pesticides, and other chemical products.

Mechanism of Action

The mechanism by which 4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as a ligand for specific receptors, enzymes, or other biomolecules, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 4-Dimethylaminopyridine (DMAP): A widely used catalyst in organic synthesis.

  • 4-(Dimethylamino)benzaldehyde: Another benzaldehyde derivative with different substituents.

  • 4-(Dimethylamino)ethanol: A compound with similar functional groups but different structural features.

These compounds share some similarities in their chemical structure but differ in their reactivity and applications, making this compound unique in its utility and versatility.

Properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]-3-ethoxybenzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-4-16-13-9-11(10-15)5-6-12(13)17-8-7-14(2)3;/h5-6,9-10H,4,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDLTDFDZBXVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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